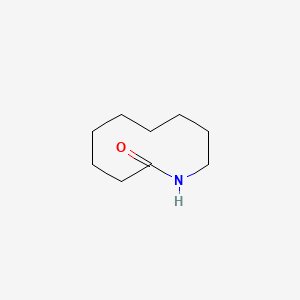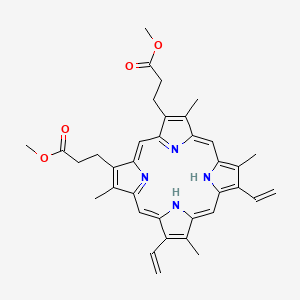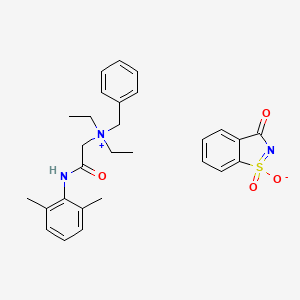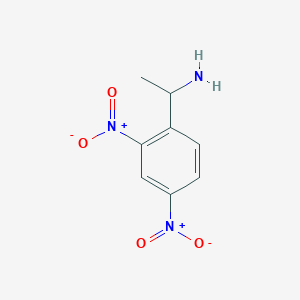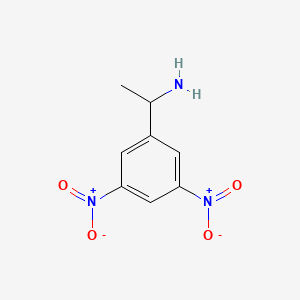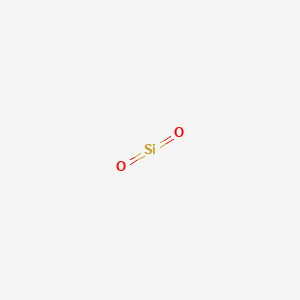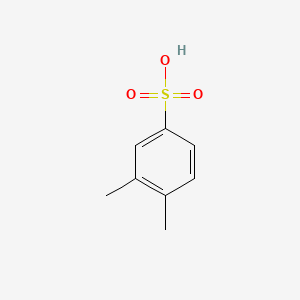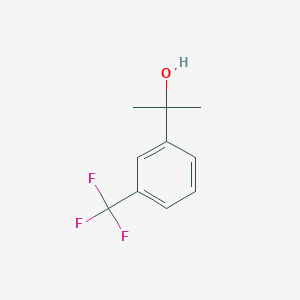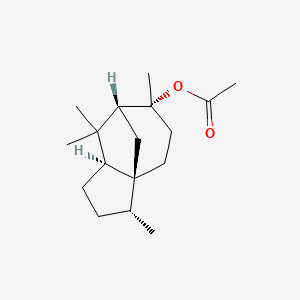
Cedryl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cedryl acetate, also known as cedrenyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a sesquiterpene ester derived from cedarwood oil and is commonly used in perfumery for its woody, balsamic aroma. The compound is known for its stability and long-lasting fragrance, making it a popular choice in the formulation of various fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cedryl acetate can be synthesized through the esterification of cedrol, a primary component of cedarwood oil, with acetic acid or acetic anhydride. The reaction is typically catalyzed by sulfuric acid. The process involves the following steps:
Oxidation of Cedrene: Cedrene is oxidized using selenium dioxide in the presence of acetic anhydride to form this compound.
Esterification: Cedrol is reacted with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, this compound is produced by the acetylation of the cedrol-rich fraction from cedarwood oil. The process involves the following steps:
Extraction: Cedarwood oil is extracted from the wood of cedar trees.
Fractionation: The oil is fractionated to isolate the cedrol-rich fraction.
Acetylation: The cedrol-rich fraction is acetylated using acetic anhydride and a catalyst such as sulfuric acid.
Purification: The resulting product is purified through neutralization, washing, drying, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Cedryl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form cedrol.
Substitution: This compound can undergo substitution reactions to form different esters and derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent in the presence of acetic anhydride.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of this compound.
Substitution: Acetic anhydride and sulfuric acid are commonly used for esterification reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Cedrol.
Substitution Products: Different esters and derivatives depending on the substituents used.
Applications De Recherche Scientifique
Cedryl acetate has several scientific research applications, including:
Mécanisme D'action
Cedryl acetate exerts its effects through various molecular targets and pathways:
Adiposity and Glucose Homeostasis: This compound has been shown to regulate metabolism-related gene expression in the liver and adipose tissues, leading to improvements in hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis.
α-Glucosidase Inhibition: This compound acts as an α-glucosidase inhibitor, which helps in reducing the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Comparaison Avec Des Composés Similaires
Cedryl acetate is unique in its stability and long-lasting woody aroma. Similar compounds include:
Cedrol: A primary component of cedarwood oil, used in the synthesis of this compound.
Cedrene: Another component of cedarwood oil, used as a precursor in the synthesis of this compound.
Methyl cedryl ketone: A related compound with similar woody aroma, used in perfumery.
This compound stands out due to its superior stability and fixative properties, making it a preferred choice in the formulation of fragrances and flavorings.
Propriétés
Numéro CAS |
61789-42-2 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
[(1S,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3/t11?,13?,14?,16-,17+/m1/s1 |
Clé InChI |
HQKQRXZEXPXXIG-PHCZBYGBSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C |
SMILES isomérique |
CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)OC(=O)C |
SMILES canonique |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C |
Point d'ébullition |
200.00 to 203.00 °C. @ 760.00 mm Hg |
melting_point |
40.00 to 42.00 °C. @ 760.00 mm Hg |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B3427683.png)
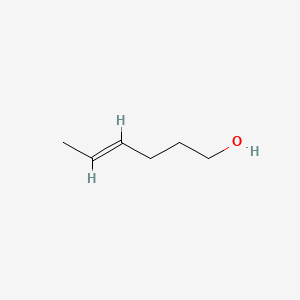
![Ethyl 5-oxotricyclo[4.3.1.1~3,8~]undecane-4-carboxylate](/img/new.no-structure.jpg)
